molecular formula C38H74 B14359212 Octatriaconta-1,3-diene CAS No. 90216-89-0

Octatriaconta-1,3-diene

Cat. No.: B14359212
CAS No.: 90216-89-0
M. Wt: 531.0 g/mol
InChI Key: CRLXNQXDRFTYNW-UHFFFAOYSA-N
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Description

Octatriaconta-1,3-diene: is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions of a 38-carbon chain. This compound belongs to the class of dienes, which are known for their unique reactivity and stereochemical properties due to the presence of multiple double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octatriaconta-1,3-diene can be achieved through various methods, including:

    Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired diene.

    Cross-Coupling Reactions: These reactions involve the coupling of two different organic molecules to form a diene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as cobalt catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octatriaconta-1,3-diene can undergo oxidation reactions to form various oxygenated products.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while reduction typically produces alkanes.

Comparison with Similar Compounds

    1,3-Butadiene: A simple diene with four carbon atoms and two double bonds at the first and third positions.

    1,3-Hexadiene: A six-carbon diene with similar reactivity and properties.

    1,3-Octadiene: An eight-carbon diene with extended carbon chain length.

Uniqueness: Octatriaconta-1,3-diene is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes.

Properties

CAS No.

90216-89-0

Molecular Formula

C38H74

Molecular Weight

531.0 g/mol

IUPAC Name

octatriaconta-1,3-diene

InChI

InChI=1S/C38H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-38H2,2H3

InChI Key

CRLXNQXDRFTYNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

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